molecular formula C17H28N2O2 B1215717 Farmocaine CAS No. 3772-42-7

Farmocaine

Cat. No.: B1215717
CAS No.: 3772-42-7
M. Wt: 292.4 g/mol
InChI Key: JQMCLLAJJLVYOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Butylaminobenzoyldiethylaminoethyl involves several steps. One common method includes the reaction of p-aminobenzoic acid with butylamine to form p-butylaminobenzoic acid. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield P-Butylaminobenzoyldiethylaminoethyl .

Industrial Production Methods

Industrial production of P-Butylaminobenzoyldiethylaminoethyl typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

P-Butylaminobenzoyldiethylaminoethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P-Butylaminobenzoyldiethylaminoethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of P-Butylaminobenzoyldiethylaminoethyl involves blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Butylaminobenzoyldiethylaminoethyl is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is also less likely to cause allergic reactions compared to some other anesthetics, making it a valuable alternative in clinical settings .

Properties

CAS No.

3772-42-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(butylamino)benzoate

InChI

InChI=1S/C17H28N2O2/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3/h8-11,18H,4-7,12-14H2,1-3H3

InChI Key

JQMCLLAJJLVYOC-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC

3772-42-7

Synonyms

p-(butylamino)benzoic acid-2-(diethylamino)ethyl ester
T-caine

Origin of Product

United States

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